1-(3-Aminopyrrolidin-1-yl)-2-(4-chlorophenyl)ethan-1-one
CAS No.: 1247125-30-9
Cat. No.: VC3074772
Molecular Formula: C12H15ClN2O
Molecular Weight: 238.71 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1247125-30-9 |
---|---|
Molecular Formula | C12H15ClN2O |
Molecular Weight | 238.71 g/mol |
IUPAC Name | 1-(3-aminopyrrolidin-1-yl)-2-(4-chlorophenyl)ethanone |
Standard InChI | InChI=1S/C12H15ClN2O/c13-10-3-1-9(2-4-10)7-12(16)15-6-5-11(14)8-15/h1-4,11H,5-8,14H2 |
Standard InChI Key | TVRAZJGUUAUGMX-UHFFFAOYSA-N |
SMILES | C1CN(CC1N)C(=O)CC2=CC=C(C=C2)Cl |
Canonical SMILES | C1CN(CC1N)C(=O)CC2=CC=C(C=C2)Cl |
Introduction
Chemical Structure and Nomenclature
Structural Features
1-(3-Aminopyrrolidin-1-yl)-2-(4-chlorophenyl)ethan-1-one contains several key structural elements that define its chemical behavior and potential biological activities. The core structure features a pyrrolidine ring with an amino group at the 3-position, connected to an ethanone linkage at the nitrogen in position 1. The ethanone group connects to a 4-chlorophenyl group, creating a molecule with both lipophilic and hydrophilic regions. This structural arrangement creates a compound with potential for hydrogen bonding through the amino group and the carbonyl oxygen, while the chlorophenyl portion provides lipophilic character.
The molecular formula of this compound is C12H15ClN2O, which can be compared to its structural isomer 2-(3-Aminopyrrolidin-1-yl)-1-(4-chlorophenyl)ethan-1-one (CAS: 1250304-85-8) that has a molecular weight of 238.71 . The structural difference between these isomers lies in the positioning of the functional groups relative to the ethanone linkage, which may significantly affect their physicochemical properties and biological activities.
Comparison with Structural Analogs
Several structurally related compounds appear in the scientific literature, providing context for understanding 1-(3-Aminopyrrolidin-1-yl)-2-(4-chlorophenyl)ethan-1-one. The parent compound 1-(3-Aminopyrrolidin-1-yl)ethan-1-one (CID 11217265) serves as a foundational structure from which more complex derivatives are developed . Another related compound, 1-(3-Aminopyrrolidin-1-yl)-2-(thiophen-3-yl)ethan-1-one, substitutes the chlorophenyl group with a thiophene ring, potentially altering the electronic properties and biological activity profile.
Table 1: Comparison of Structural Analogs
The stereochemistry of the amino group at the 3-position of the pyrrolidine ring is also significant. Some related compounds, such as (S)-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride (CAS: 1286208-19-2), explicitly specify the S configuration, suggesting that stereoisomerism may play a role in the biological activity of these compounds .
Synthesis Methods
General Synthetic Approaches
The synthesis of 1-(3-Aminopyrrolidin-1-yl)-2-(4-chlorophenyl)ethan-1-one would likely involve a multi-step process similar to those employed for related compounds. Based on synthetic methodologies described for similar structures, several approaches could be considered.
One potential synthetic route could involve the reaction of 3-aminopyrrolidine with an appropriately activated 2-(4-chlorophenyl)acetyl derivative. This approach is supported by reactions described for similar compounds, where α-haloketones are employed as key intermediates . The reaction would likely proceed through nucleophilic substitution by the pyrrolidine nitrogen on the activated acetyl species.
Another approach might utilize 2-(4-chlorophenyl)acetic acid or its derivatives (such as acid chlorides or esters) in reaction with 3-aminopyrrolidine, followed by selective acylation conditions to ensure regioselectivity for the pyrrolidine nitrogen rather than the primary amino group.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume